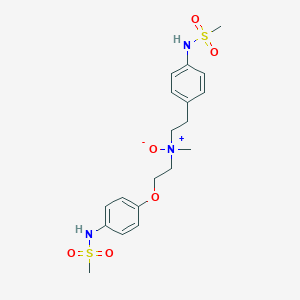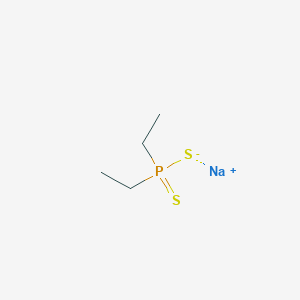
Dofetilide N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dofetilide is an antiarrhythmic drug with Class III properties . It’s used for the maintenance of normal sinus rhythm and for the delay in time to recurrence of atrial fibrillation/atrial flutter . Dofetilide N-oxide is a metabolite of Dofetilide .
Synthesis Analysis
Dofetilide has been labeled with tritium for drug discovery research at the receptor level . The syntheses and characterization of [phenyl-3H] dofetilide as well as [N-methyl-3H] dofetilide are described in detail .Molecular Structure Analysis
The molecular formula of Dofetilide is C19H27N3O5S2 . Its molecular weight is 441.6 . The chemical structure of Dofetilide N-oxide is available on certain databases .Chemical Reactions Analysis
Dofetilide undergoes both renal and metabolic clearance . The rate of oxidative metabolism of dofetilide in liver microsomes is in the order: male rat > female rat > dog > humans . This correlates with the metabolic clearance seen in vivo .Physical And Chemical Properties Analysis
Dofetilide is a white to off-white powder . It is soluble in 0.1N HCl, 0.1 N NaOH, Chloroform, Methanol .Scientific Research Applications
Antiarrhythmic Agent
Dofetilide N-oxide is a metabolite of the antiarrhythmic agent dofetilide . It is used in the treatment of cardiac arrhythmias, conditions where the heartbeat is irregular .
Prolonging Intracellular Action Potential Duration
It has been found to prolong intracellular action potential duration in isolated guinea pig papillary muscle . This is a measure of antiarrhythmic activity, although it is less potent than dofetilide .
Dose Management for Dofetilide
Machine learning has been applied in decision analysis for dose management for dofetilide . This is important because the initiation of the antiarrhythmic medication dofetilide requires careful monitoring due to the risk of toxicity .
Predicting Dosing Decisions
A reinforcement learning algorithm informed by unsupervised learning was able to predict dosing decisions with 96.1% accuracy . This could be useful in future studies to apply this algorithm prospectively as a data-driven decision aid .
Converting Atrial Fibrillation or Atrial Flutter to Sinus Rhythm
Dofetilide has been found to be effective in converting atrial fibrillation (AF) or atrial flutter (AFl) to sinus rhythm (SR) and maintaining SR for 1 year .
Maintaining Sinus Rhythm
For patients who successfully cardioverted pharmacologically or electrically, the probability of remaining in SR at 1 year was significantly higher with dofetilide .
Mechanism of Action
Target of Action
Dofetilide N-oxide, a metabolite of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr) . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, thereby influencing the rhythm of the heart.
Mode of Action
Dofetilide N-oxide interacts with its target, the IKr channel, by blocking it . This blockade results in a prolongation of the action potential duration and the effective refractory period of the cardiac cells . This interaction is concentration-dependent and predictable .
Biochemical Pathways
The blockade of the IKr channel by Dofetilide N-oxide affects the cardiac action potential duration, primarily due to delayed repolarization . This effect is observed in the atria and ventricles in both resting and paced electrophysiology studies . The increase in QT interval observed on the surface ECG is a result of prolongation of both effective and functional refractory periods .
Pharmacokinetics
The pharmacokinetics of Dofetilide, the parent compound of Dofetilide N-oxide, have been well-studied . After oral administration, Dofetilide is almost 100% absorbed and reaches peak plasma concentration in approximately 2-3 hours . Its terminal half-life is approximately 10 hours, and steady-state plasma concentrations are attained within 2-3 days
Result of Action
The primary result of Dofetilide N-oxide’s action is the maintenance of normal sinus rhythm . By prolonging the action potential duration and the effective refractory period, Dofetilide N-oxide can help terminate reentrant arrhythmias and maintain sinus rhythm .
Action Environment
The action, efficacy, and stability of Dofetilide N-oxide can be influenced by various environmental factors. For instance, certain drugs that increase the plasma level of Dofetilide are contraindicated as they can lead to an increased risk of torsades de pointes, a potentially life-threatening arrhythmia . Furthermore, the action of Dofetilide N-oxide can be influenced by the patient’s renal function, as dosage adjustments are necessary for patients with impaired renal function .
Safety and Hazards
Future Directions
Dofetilide has been used for the acute termination of atrial fibrillation or flutter, as well as prevention of atrial fibrillation or flutter recurrence . Some investigators have studied the efficacy of dofetilide in the treatment of life-threatening ventricular arrhythmias . There is a need for randomized controlled studies to confirm the effectiveness of dofetilide in reducing VA burden .
properties
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRPGSAYHYJPGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dofetilide N-oxide | |
CAS RN |
144449-71-8 |
Source


|
| Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)
